zinc;2,2,2-trifluoroacetate
Overview
Description
Zinc trifluoroacetate: is a chemical compound with the formula Zn(CF3COO)2 · xH2OThis compound is a white crystalline powder that is soluble in water and organic solvents . It has significant applications in chemical synthesis and catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate can be prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid. The solution is then crystallized by evaporation to yield zinc trifluoroacetate hydrate . Another method involves the synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster under mild conditions (∼110 °C) and catalytic transesterification and oxazoline formation .
Industrial Production Methods: In industrial settings, zinc trifluoroacetate is prepared using a highly efficient azeotropic dehydration method. This involves heating the compound at 60 °C in toluene, followed by refluxing the solution to generate white precipitates .
Chemical Reactions Analysis
Types of Reactions: Zinc trifluoroacetate undergoes various types of reactions, including:
Catalytic Reactions: It serves as a catalyst in transesterification and oxazoline formation.
Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks.
Common Reagents and Conditions:
Transesterification: Zinc trifluoroacetate is used with methyl esters and alcohols under neutral conditions.
Oxazoline Formation: It is used in the presence of esters, lactones, and carboxylic acids.
Major Products:
Transesterification Products: Various esters and alcohols.
Oxazoline Products: Oxazolines derived from esters, lactones, and carboxylic acids.
Scientific Research Applications
Chemistry: Zinc trifluoroacetate is used as a catalyst in organic synthesis, particularly in transesterification and oxazoline formation . It is also employed in the preparation of fluoride compounds and organometallic compounds .
Biology and Medicine: A novel zinc-based fixative containing zinc trifluoroacetate has been developed for high-quality DNA, RNA, and protein analysis. This fixative is significantly better than standard zinc-based fixatives and neutral buffered formalin for preserving nucleic acids and proteins .
Industry: Zinc trifluoroacetate is used in the production of semi-synthetic antibiotic pesticides . It is also utilized in the preparation of thin oxide films based on the In–Zn–O system doped with fluorine .
Mechanism of Action
Zinc trifluoroacetate exerts its effects primarily through its role as a catalyst in various chemical reactions. It facilitates the formation of metal-organic frameworks and acts as a ligand in coordination chemistry . The compound’s catalytic activity and functional group tolerance are attributed to its ability to form stable complexes with various substrates .
Comparison with Similar Compounds
- Zinc trifluoromethanesulfonate
- Zinc acetate
- Zinc trifluoromethanesulfinate
- Zinc di [bis (trifluoromethylsulfonyl)imide]
Comparison: Zinc trifluoroacetate is unique due to its high catalytic activity and functional group tolerance in transesterification and oxazoline formation . Unlike other zinc compounds, it can be synthesized under mild conditions and exhibits broad substrate generality .
Properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWRGCXUWPSGY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568587 | |
Record name | Zinc bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21907-47-1 | |
Record name | Zinc bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of zinc trifluoroacetate in biological research?
A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].
Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?
A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].
Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?
A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].
Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?
A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].
Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?
A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].
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